REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+].[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[C:23]([N+:30]([O-])=O)[CH:22]=1)#[CH:16]>O.CO>[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[C:23]([NH2:30])[CH:22]=1)#[CH:16] |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
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41 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise a solution
|
Type
|
CUSTOM
|
Details
|
white within several minutes
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The white solution was evaporated in vacuo at 50°C
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
EXTRACTION
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Details
|
The remaining aqueous solution was then extracted with several 50 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined extracts were washed with one 50 ml portion of water
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)N)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.45 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |